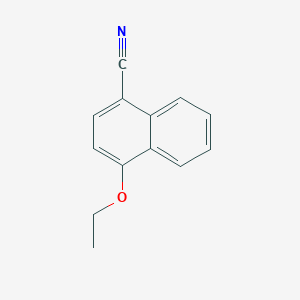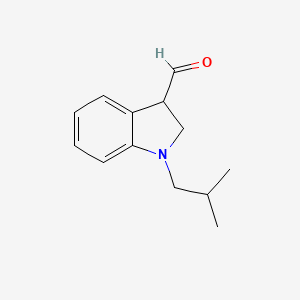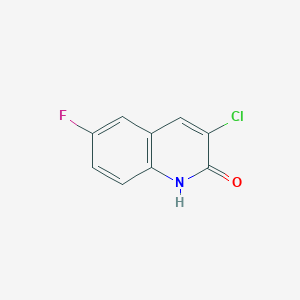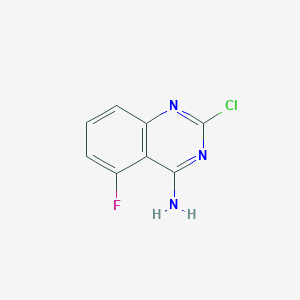![molecular formula C9H10ClN3 B11900583 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic organic compound that features a pyridine ring fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine typically involves the chloromethylation of 1,2-dimethylimidazo[4,5-c]pyridine. One common method includes the reaction of 1,2-dimethylimidazo[4,5-c]pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as:
Reaction Setup: Mixing 1,2-dimethylimidazo[4,5-c]pyridine with formaldehyde and hydrochloric acid.
Reaction Conditions: Maintaining the reaction mixture at a controlled temperature and pH to facilitate the chloromethylation.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions typically occur under mild conditions with the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a formyl or carboxyl derivative.
Scientific Research Applications
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Organic Synthesis: It acts as a building block in the synthesis of more complex organic molecules, facilitating the creation of novel compounds for research purposes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridine: Similar in structure but lacks the fused imidazole ring, making it less complex.
1,2-Dimethylimidazo[4,5-c]pyridine: Lacks the chloromethyl group, which limits its reactivity in certain applications.
Uniqueness
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is unique due to its fused ring structure and the presence of a reactive chloromethyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
4-(chloromethyl)-1,2-dimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H10ClN3/c1-6-12-9-7(5-10)11-4-3-8(9)13(6)2/h3-4H,5H2,1-2H3 |
InChI Key |
JIZAOJRNJHFWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=CN=C2CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B11900509.png)
![2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid](/img/structure/B11900513.png)



![Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11900528.png)
![3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11900546.png)






